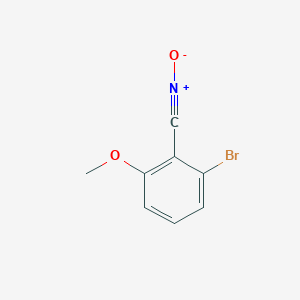![molecular formula C8H11N3O2S B14219922 N''-[4-(Methanesulfonyl)phenyl]guanidine CAS No. 551920-60-6](/img/structure/B14219922.png)
N''-[4-(Methanesulfonyl)phenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-[4-(Methanesulfonyl)phenyl]guanidine is an organic compound with the molecular formula C8H11N3O2S It is a derivative of guanidine, characterized by the presence of a methanesulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(Methanesulfonyl)phenyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with suitable amines under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient .
Industrial Production Methods
Industrial production of N’'-[4-(Methanesulfonyl)phenyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis under controlled conditions to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-[4-(Methanesulfonyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to other functional groups.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
N’'-[4-(Methanesulfonyl)phenyl]guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’'-[4-(Methanesulfonyl)phenyl]guanidine involves its interaction with molecular targets through hydrogen bonding and other interactions. The guanidine moiety is highly basic and can form stable complexes with various biological molecules, influencing their function and activity . The methanesulfonyl group enhances its reactivity and ability to interact with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylguanidine: Used as a complexing agent and in the vulcanization of rubber.
1-[4-(Hydroxymethyl)phenyl]guanidine: Studied for its interactions with biological molecules.
Uniqueness
Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
551920-60-6 |
|---|---|
Molekularformel |
C8H11N3O2S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
2-(4-methylsulfonylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI-Schlüssel |
IKPCNXZHIZDFSG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)

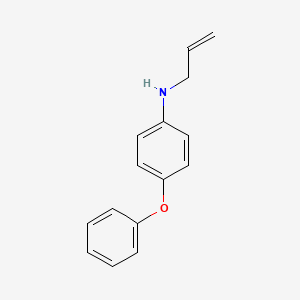
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
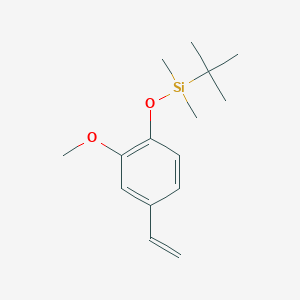
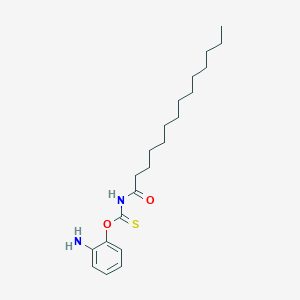
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
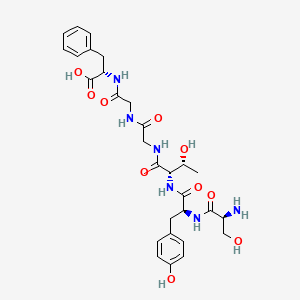
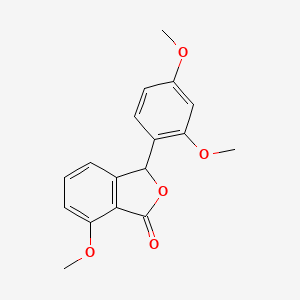
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
